![molecular formula C21H26N6O2 B2609812 2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide CAS No. 2320956-70-3](/img/structure/B2609812.png)
2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
The exact mass of the compound 2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
a. Anticancer Agents: Research suggests that triazoles exhibit cytotoxic activity against cancer cells . Investigating the potential of this compound as an anticancer agent could be valuable.
b. Anti-Inflammatory Properties: Given its structural features, this compound might possess anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways and evaluate its potential as a novel anti-inflammatory drug.
c. Antimicrobial Activity: Triazoles have been investigated for their antimicrobial properties. Researchers could assess the compound’s efficacy against bacteria, fungi, and other pathogens.
d. Neurological Disorders: Considering the central nervous system’s complexity, compounds like this one might interact with neural receptors. Studying its effects on neurological disorders (e.g., Alzheimer’s, Parkinson’s) could be worthwhile.
Green Chemistry
In recent years, green chemistry has gained prominence. Researchers are keen on developing environmentally friendly synthetic methods. Here’s how this compound fits in:
a. Ultrasound-Assisted Synthesis: Ultrasound chemistry is a nonconventional “green” method. Researchers could explore using ultrasound to synthesize this compound efficiently.
b. Mechanochemistry: Mechanochemistry involves chemical reactions induced by mechanical forces. Investigating the mechanochemical synthesis of 1,2,3 and 1,2,4-triazoles could be an exciting avenue .
Mechanism of Action
Target of Action
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered ring, are known to bind to a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The mode of action of triazole compounds often involves binding to the active site of enzymes . The nitrogen atoms of the triazole ring can form hydrogen bonds with the enzyme, which can inhibit the enzyme’s activity and lead to therapeutic effects .
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with many different enzymes and receptors . The specific pathways affected would depend on the exact structure of the compound and its specific targets.
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its specific targets and mode of action. For triazole compounds, this can include effects such as inhibition of enzyme activity, leading to therapeutic effects in conditions such as bacterial or fungal infections, cancer, and various other diseases .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of triazole compounds can be affected by the pH of the environment .
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-13-7-6-8-18(14(13)2)29-15(3)21(28)25(5)17-11-26(12-17)20-10-9-19-23-22-16(4)27(19)24-20/h6-10,15,17H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKNASIYFZOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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